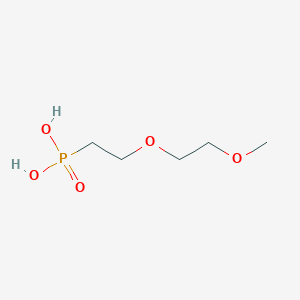

m-PEG2-Phosphonsäure

Übersicht

Beschreibung

M-PEG2-phosphonic acid is a PEG-based PROTAC linker . It can be used in the synthesis of PROTACs . The CAS number for m-PEG2-phosphonic acid is 96962-41-3 .

Synthesis Analysis

M-PEG2-phosphonic acid is a polyethylene glycol (PEG)-based PROTAC linker . It can be used in the synthesis of a series of PROTACs .Molecular Structure Analysis

M-PEG2-phosphonic acid contains a total of 23 bonds, including 10 non-H bonds, 1 multiple bond, 6 rotatable bonds, 1 double bond, 2 hydroxyl groups, 2 aliphatic ethers, and 1 phosphonate .Chemical Reactions Analysis

Phosphonic acid, such as m-PEG2-phosphonic acid, is used for surface modification . The hydrophilic PEG linker can increase the solubility of a compound in aqueous media and improve the hydrophilicity of the surfaces .Physical And Chemical Properties Analysis

The molecular formula of m-PEG2-phosphonic acid is C5H13O5P . Its molecular weight is 184.13 .Wissenschaftliche Forschungsanwendungen

Synthese von PROTACs

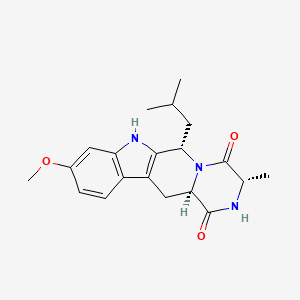

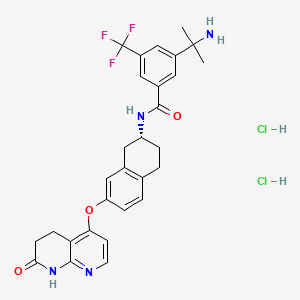

“m-PEG2-Phosphonsäure” ist ein PROTAC-Linker auf Polyethylenglykol (PEG)-Basis {svg_1}. Es kann bei der Synthese einer Reihe von PROTACs verwendet werden {svg_2}. PROTACs, oder Proteolyse-Targeting Chimeras, sind eine Klasse von Medikamenten, die durch Rekrutierung einer E3-Ubiquitin-Ligase wirken, um ein bestimmtes Protein zur Degradation zu markieren.

Trennungswissenschaft

Organophosphorverbindungen, einschließlich „this compound“, spielen eine bedeutende Rolle in der Trenntechnik und -technologie {svg_3} {svg_4}. Sie besitzen Eigenschaften wie variable Oxidationsstufen, Multivalenz, Asymmetrie und Metallbindungseigenschaften, die sie zu selektiven Trennungen befähigen, die über verschiedene Mechanismen ablaufen {svg_5} {svg_6}.

Polymerkunde

Phosphorhaltige Verbindungen, einschließlich „this compound“, finden in zahlreichen Bereichen Anwendung, insbesondere in Chemie und Biochemie {svg_7} {svg_8}. Die Polymerkunde des Phosphors basiert hauptsächlich auf Verbindungen, die stabile C-P-Bindungen aufweisen oder anorganische Säuren sind {svg_9} {svg_10}.

Ionenaustauscherharze

Phosphorhaltige Polymere, einschließlich „this compound“, werden bei der Herstellung von Ionenaustauscherharzen verwendet {svg_11} {svg_12}. Diese Harze werden unter anderem häufig in der Wasseraufbereitung und -entsalzung eingesetzt.

Chelatbildnerharze

Phosphorhaltige Polymere, einschließlich „this compound“, werden auch bei der Herstellung von Chelatbildnerharzen verwendet {svg_13} {svg_14}. Diese Harze werden zur selektiven Entfernung von Ionen aus einer Lösung verwendet und sind besonders nützlich bei der Behandlung industrieller Abwässer.

Umweltanwendungen

Effiziente Trenntechnologien, die „this compound“ nutzen können, sind für die Umwelt und die Weltwirtschaft von entscheidender Bedeutung {svg_15} {svg_16}. Die Herausforderung für Wissenschaftler besteht darin, die Selektivität gegenüber einem Zielsubstrat zu entwickeln, insbesondere aus mehrkomponentigen Lösungen {svg_17} {svg_18}.

Wirkmechanismus

Target of Action

m-PEG2-phosphonic acid is a PEG-based PROTAC linker . The primary targets of this compound are proteins that can be selectively degraded by the ubiquitin-proteasome system . This system is exploited by PROTACs, which contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .

Mode of Action

The mode of action of m-PEG2-phosphonic acid involves its role as a linker in PROTACs . PROTACs function by binding to the target protein and an E3 ubiquitin ligase simultaneously, forming a ternary complex . This leads to the ubiquitination of the target protein, marking it for degradation by the proteasome . The m-PEG2-phosphonic acid linker facilitates this process by connecting the two ligands .

Biochemical Pathways

The biochemical pathway primarily affected by m-PEG2-phosphonic acid is the ubiquitin-proteasome system . This system is responsible for the degradation of proteins within the cell . By acting as a linker in PROTACs, m-PEG2-phosphonic acid enables the selective degradation of specific target proteins .

Result of Action

The result of the action of m-PEG2-phosphonic acid, as part of a PROTAC, is the selective degradation of target proteins . This can lead to a decrease in the function of these proteins, potentially influencing various cellular processes depending on the specific target protein.

Action Environment

The action of m-PEG2-phosphonic acid, as part of a PROTAC, occurs within the intracellular environment . Factors such as pH, temperature, and the presence of other molecules could potentially influence the action, efficacy, and stability of the PROTAC.

Safety and Hazards

M-PEG2-phosphonic acid can cause skin irritation and serious eye damage . It may also cause respiratory irritation . When handling m-PEG2-phosphonic acid, it is recommended to wear protective gloves, protective clothing, and eye protection . It should be stored in a well-ventilated place and the container should be kept tightly closed .

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

m-PEG2-phosphonic acid is a non-cleavable linker that contains a phosphonic acid group and a methoxy group linked through a linear PEG chain . This compound interacts with various enzymes, proteins, and other biomolecules involved in the ubiquitin-proteasome system. Specifically, m-PEG2-phosphonic acid facilitates the formation of PROTACs, which contain two different ligands connected by the linker. One ligand binds to the target protein, while the other binds to an E3 ubiquitin ligase . This interaction leads to the ubiquitination and subsequent degradation of the target protein, thereby modulating its levels within the cell .

Cellular Effects

m-PEG2-phosphonic acid, as part of PROTACs, influences various cellular processes by promoting the degradation of specific target proteins. This degradation can affect cell signaling pathways, gene expression, and cellular metabolism. For example, the degradation of oncogenic proteins can inhibit cancer cell proliferation and induce apoptosis . Additionally, m-PEG2-phosphonic acid-based PROTACs can modulate immune responses by targeting immune checkpoint proteins, thereby enhancing the anti-tumor activity of immune cells .

Molecular Mechanism

The molecular mechanism of m-PEG2-phosphonic acid involves its role as a linker in PROTACs. The compound facilitates the binding of the target protein to the E3 ubiquitin ligase, leading to the ubiquitination of the target protein . This ubiquitination marks the protein for degradation by the proteasome, a large protein complex responsible for degrading unneeded or damaged proteins . The specificity of this process is determined by the ligands attached to m-PEG2-phosphonic acid, which selectively bind to the target protein and the E3 ubiquitin ligase .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of m-PEG2-phosphonic acid-based PROTACs can vary over time. The stability and degradation of m-PEG2-phosphonic acid are crucial factors that influence its long-term effects on cellular function. Studies have shown that m-PEG2-phosphonic acid is stable under various conditions, ensuring its effectiveness in promoting protein degradation over extended periods .

Dosage Effects in Animal Models

The effects of m-PEG2-phosphonic acid-based PROTACs can vary with different dosages in animal models. At lower doses, these compounds can effectively degrade target proteins without causing significant toxicity . At higher doses, m-PEG2-phosphonic acid-based PROTACs may exhibit toxic or adverse effects, such as off-target protein degradation and disruption of normal cellular processes . Determining the optimal dosage is essential to maximize therapeutic efficacy while minimizing potential side effects .

Metabolic Pathways

m-PEG2-phosphonic acid is involved in metabolic pathways related to the ubiquitin-proteasome system. This compound interacts with enzymes and cofactors that facilitate the ubiquitination and degradation of target proteins . By modulating these pathways, m-PEG2-phosphonic acid-based PROTACs can influence metabolic flux and metabolite levels within cells .

Transport and Distribution

The transport and distribution of m-PEG2-phosphonic acid within cells and tissues are critical for its effectiveness as a PROTAC linker. This compound can interact with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments . The distribution of m-PEG2-phosphonic acid can influence its ability to promote protein degradation and modulate cellular processes . Understanding the transport and distribution mechanisms of m-PEG2-phosphonic acid is essential for optimizing its therapeutic potential .

Subcellular Localization

m-PEG2-phosphonic acid is localized within specific subcellular compartments, where it exerts its activity as a PROTAC linker. The subcellular localization of m-PEG2-phosphonic acid can be influenced by targeting signals and post-translational modifications that direct it to particular organelles . This localization is crucial for the selective degradation of target proteins and the modulation of cellular processes .

Eigenschaften

IUPAC Name |

2-(2-methoxyethoxy)ethylphosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13O5P/c1-9-2-3-10-4-5-11(6,7)8/h2-5H2,1H3,(H2,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCGVEHCDYPVDET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13O5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(3-acetylphenoxy)methyl]-N-methyl-N-[(1S)-1-pyridin-2-ylethyl]-1,2-oxazole-3-carboxamide](/img/structure/B609161.png)

![2-[(Cyclopropylsulfonyl)amino]-N-(2-ethoxyphenyl)benzamide](/img/structure/B609162.png)

![N-(2-(4-oxo-1-(pyridine-3-ylmethyl)-1,3,8-triazaspiro[4.5]decan-8-yl)ethyl)2-naphthamide](/img/structure/B609165.png)

![4-[3-[4-[(R)-(3-fluorophenyl)-hydroxy-pyridin-2-ylmethyl]piperidin-1-yl]propoxy]benzonitrile](/img/structure/B609167.png)

![(E)-3-(4-bromophenyl)-1-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]prop-2-en-1-one](/img/structure/B609169.png)

![1-[2-chloro-7-[(1S)-1-methoxyethyl]pyrazolo[1,5-a]pyrimidin-6-yl]-3-[5-chloro-6-(pyrrolidine-1-carbonyl)pyridin-3-yl]urea](/img/structure/B609184.png)